molecular formula C17H13Cl2NO4 B585257 Dehydro Felodipine Ester Lactone CAS No. 96558-27-9

Dehydro Felodipine Ester Lactone

Cat. No.: B585257
CAS No.: 96558-27-9
M. Wt: 366.194
InChI Key: CRGJSDBHFOEERK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Felodipine Ester Lactone typically involves the cyclization of Felodipine under specific conditions. One common method includes the use of ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate as a starting material . The reaction conditions often involve the use of chloroform and methanol as solvents, with the reaction being carried out at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored in a refrigerator to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dehydro Felodipine Ester Lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Properties

IUPAC Name

ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGJSDBHFOEERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=C(C(=CC=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747448
Record name Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96558-27-9
Record name Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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